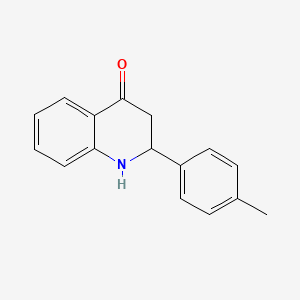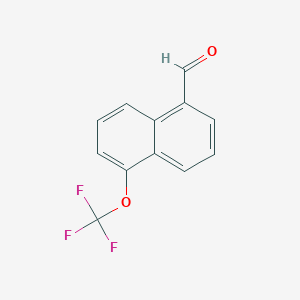
8-Bromo-6-fluoroisoquinolin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-6-fluoroisoquinolin-3-amine is a chemical compound with the molecular formula C9H6BrFN2 and a molecular weight of 241.06 g/mol It is a derivative of isoquinoline, characterized by the presence of bromine and fluorine atoms at the 8th and 6th positions, respectively, and an amine group at the 3rd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-fluoroisoquinolin-3-amine typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination and fluorination of isoquinoline derivatives, followed by amination. Specific reaction conditions, such as the use of palladium or copper catalysts, are often employed to facilitate these transformations .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 8-Bromo-6-fluoroisoquinolin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Reagents such as organolithium or Grignard reagents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized isoquinoline derivatives, while cyclization reactions can produce fused ring systems .
Aplicaciones Científicas De Investigación
8-Bromo-6-fluoroisoquinolin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mecanismo De Acción
The mechanism of action of 8-Bromo-6-fluoroisoquinolin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
- 6-Bromo-8-fluoroisoquinolin-3-amine
- 6-Chloro-8-fluoroisoquinolin-3-amine
- 8-Bromo-6-chloroisoquinolin-3-amine
Comparison: Compared to its analogs, 8-Bromo-6-fluoroisoquinolin-3-amine is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of both halogens in the isoquinoline ring can enhance its electronic properties, making it more suitable for certain applications in material science and medicinal chemistry .
Propiedades
Fórmula molecular |
C9H6BrFN2 |
|---|---|
Peso molecular |
241.06 g/mol |
Nombre IUPAC |
8-bromo-6-fluoroisoquinolin-3-amine |
InChI |
InChI=1S/C9H6BrFN2/c10-8-3-6(11)1-5-2-9(12)13-4-7(5)8/h1-4H,(H2,12,13) |
Clave InChI |
OSVHALVWXUNODK-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=C(N=CC2=C(C=C1F)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Bromo-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B11869408.png)
![6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11869431.png)


![N-(4-Chlorophenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B11869445.png)




![7-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B11869468.png)

![1-Benzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11869480.png)

